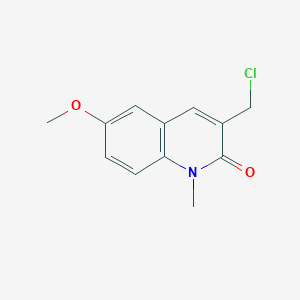
Propanamide, N-(4-bromophenyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-bromophenyl)-2-oxo- is an organic compound belonging to the amide class It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the amide, and an oxo group at the second position of the propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N-(4-bromophenyl)-2-oxo- can be synthesized through several methods. One common approach involves the condensation reaction between 4-bromoaniline and propanoic acid, followed by oxidation to introduce the oxo group. Another method includes the dehydration of ammonium propionate in the presence of a brominating agent to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of Propanamide, N-(4-bromophenyl)-2-oxo- often involves large-scale reactions using automated systems to ensure consistency and purity. The process typically includes the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(4-bromophenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Propanamide, N-(4-bromophenyl)-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Propanamide, N-(4-bromophenyl)-2-oxo- exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: Lacks the bromophenyl and oxo groups, resulting in different chemical properties.
N-(4-bromophenyl)propanamide: Similar but lacks the oxo group.
2-oxo-propanamide: Similar but lacks the bromophenyl group.
Uniqueness
Propanamide, N-(4-bromophenyl)-2-oxo- is unique due to the presence of both the bromophenyl and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
52181-19-8 |
|---|---|
Formule moléculaire |
C9H8BrNO2 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-oxopropanamide |
InChI |
InChI=1S/C9H8BrNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |
Clé InChI |
SDNGDXDXVLZBLK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)


![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)

![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)
